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Compound of Interest

Compound Name: MMV006833

Cat. No.: B4714636 Get Quote

Audience: Researchers, scientists, and drug development professionals in the field of

antimalarial drug discovery.

Introduction: MMV006833 is an aryl acetamide compound identified as a potent inhibitor of

Plasmodium falciparum, the deadliest species of malaria parasite. This document provides

detailed application notes and protocols for designing and conducting cell-based assays using

MMV006833. The compound targets the lipid-transfer protein PfSTART1, interfering with the

early development of the parasite within red blood cells. These protocols are intended to guide

researchers in characterizing the activity of MMV006833 and similar compounds.

Mechanism of Action
MMV006833 specifically targets the P. falciparum StAR-related lipid transfer (START) protein,

PfSTART1.[1][2][3] This protein is crucial for the parasite's development, particularly during the

transition from the invasive merozoite stage to the ring stage within an infected red blood cell.

By inhibiting PfSTART1, MMV006833 is thought to disrupt the transfer of lipids necessary for

the expansion of the parasitophorous vacuole membrane (PVM), which encases the parasite.

[2][4] This disruption ultimately arrests the development of the ring-stage parasite.
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Proposed Mechanism of Action of MMV006833
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Proposed mechanism of action of MMV006833.
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The inhibitory activity of MMV006833 (also referred to as M-833) against P. falciparum has

been quantified using various cell-based assays. The following tables summarize the key

efficacy data.

Table 1: In Vitro Efficacy of MMV006833 against P. falciparum

Parasite Strain Assay Type Parameter Value (µM) Reference

3D7 (Wild-Type) Growth Inhibition EC50 0.20

SLI-Wildtype Growth Inhibition EC50 0.17

3D7 Invasion Assay EC50 ~2.0

Table 2: Effect of PfSTART1 Knockdown on MMV006833 Efficacy

Parasite Line

Glucosamine
(GlcN)
Concentration
(mM) for
Knockdown

EC50 of
MMV006833
(µM)

95%
Confidence
Interval (µM)

Reference

SLI-WT 0 0.17 0.15 - 0.19

SLI-WT 0.25 0.10 0.09 - 0.11

SLI-WT 2.5 0.08 0.07 - 0.09

Experimental Protocols
Here we provide detailed protocols for key cell-based assays to evaluate the antimalarial

activity of MMV006833.

Protocol 1: P. falciparum Growth Inhibition Assay
This protocol determines the 50% effective concentration (EC50) of MMV006833 against the

asexual blood stages of P. falciparum.
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Workflow for Growth Inhibition Assay
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Workflow for the P. falciparum growth inhibition assay.

Materials:

P. falciparum culture (e.g., 3D7 strain) synchronized at the ring stage
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Complete parasite culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5%

Albumax II, 50 µg/mL hypoxanthine)

Human red blood cells (RBCs)

MMV006833 stock solution (e.g., 10 mM in DMSO)

96-well flat-bottom culture plates

SYBR Green I nucleic acid stain or commercial LDH assay kit

Lysis buffer (e.g., 20 mM Tris pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

Plate reader for fluorescence or absorbance

Procedure:

Parasite Culture Preparation:

Start with a synchronized P. falciparum culture at the early ring stage with a parasitemia of

~0.5% and a hematocrit of 2%.

Drug Dilution:

Prepare a serial dilution of MMV006833 in complete culture medium. A typical starting

concentration is 10 µM, with 2-fold serial dilutions.

Include a drug-free control (medium with DMSO at the same final concentration as the

highest drug concentration) and an uninfected RBC control.

Assay Plating:

Add 100 µL of the parasite culture to each well of a 96-well plate.

Add 100 µL of the appropriate drug dilution to each well, resulting in a final volume of 200

µL.

Incubation:
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Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂,

5% O₂, 90% N₂).

Quantification of Parasite Growth:

SYBR Green Method:

Add 100 µL of lysis buffer containing SYBR Green I (at a 1:5000 dilution) to each well of

a black 96-well plate.

Transfer 100 µL from the culture plate to the lysis plate.

Incubate in the dark at room temperature for 1 hour.

Read fluorescence (excitation: 485 nm, emission: 530 nm).

LDH Assay:

Follow the manufacturer's instructions for the chosen LDH assay kit. This typically

involves lysing the cells and measuring the activity of parasite-specific lactate

dehydrogenase.

Data Analysis:

Subtract the background fluorescence/absorbance from the uninfected RBC control.

Normalize the data to the drug-free control (100% growth).

Plot the percentage of growth inhibition against the log of the drug concentration and fit a

dose-response curve using non-linear regression to determine the EC50 value.

Protocol 2: Merozoite Invasion Assay using
Nanoluciferase-Expressing Parasites
This protocol measures the effect of MMV006833 on the invasion of merozoites into red blood

cells using a sensitive bioluminescent reporter.

Materials:
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P. falciparum line expressing Nanoluciferase (Nluc).

Highly synchronized late-stage schizonts.

Percoll or magnetic columns for schizont enrichment.

Fresh human RBCs.

MMV006833 serial dilutions.

Nano-Glo® Luciferase Assay Reagent.

Opaque 96-well plates.

Luminometer.

Procedure:

Schizont Purification:

Enrich late-stage schizonts from a highly synchronized culture using a Percoll gradient or

magnetic separation.

Assay Setup:

Resuspend the purified schizonts in complete medium with fresh RBCs at a final

hematocrit of 1% and a parasitemia of 1-2%.

Add MMV006833 at various concentrations to the wells of an opaque 96-well plate.

Add the schizont/RBC suspension to the wells.

Invasion and Egress:

Incubate the plate at 37°C for 4-6 hours to allow for schizont rupture (egress) and

subsequent merozoite invasion.

Measurement of Invasion:
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After incubation, pellet the cells by centrifugation.

To measure invasion, lyse the remaining cells (which now include newly formed rings)

using a saponin-based buffer that preserves the integrity of the parasite.

Add the Nano-Glo® Luciferase Assay Reagent according to the manufacturer's

instructions.

Measure luminescence using a luminometer. The signal is proportional to the number of

newly invaded parasites.

Data Analysis:

Normalize the luminescence signal to the drug-free control.

Plot the percentage of invasion inhibition against the drug concentration to determine the

EC50 for invasion.

Protocol 3: Live-Cell Imaging of Merozoite Invasion
This protocol allows for the direct visualization of the effect of MMV006833 on the dynamics of

merozoite invasion.
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Workflow for Live-Cell Imaging of Invasion
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Workflow for live-cell imaging of merozoite invasion.
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Materials:

Highly synchronized late-stage P. falciparum schizonts.

Fresh human RBCs.

Imaging chamber (e.g., glass-bottom dish).

Widefield or confocal microscope with environmental control (37°C).

MMV006833.

Image analysis software.

Procedure:

Chamber Preparation:

Prepare an imaging chamber with a monolayer of fresh RBCs in pre-warmed complete

medium.

Add MMV006833 to the desired final concentration.

Imaging:

Add a small volume of enriched, late-stage schizonts to the chamber.

Immediately place the chamber on the microscope stage maintained at 37°C.

Acquire time-lapse differential interference contrast (DIC) or brightfield images to observe

schizont rupture and the interaction of merozoites with RBCs.

Data Analysis:

Analyze the recorded videos to quantify parameters such as the time from merozoite

attachment to RBC deformation, the duration of invasion, and the success rate of invasion.

Compare these parameters between MMV006833-treated and control samples to

characterize the inhibitory phenotype.
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Protocol 4: Cytotoxicity Assay
This protocol assesses the toxicity of MMV006833 against a mammalian cell line to determine

its selectivity for the parasite.

Materials:

Mammalian cell line (e.g., HEK293T or HepG2).

Complete cell culture medium for the chosen cell line (e.g., DMEM with 10% FBS).

MMV006833 serial dilutions.

96-well clear flat-bottom plates.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

DMSO.

Microplate reader.

Procedure:

Cell Plating:

Seed the mammalian cells in a 96-well plate at a density of ~1 x 10⁴ cells per well and

allow them to adhere overnight.

Compound Addition:

Remove the medium and add fresh medium containing serial dilutions of MMV006833.

Include a vehicle control (DMSO) and a positive control for cytotoxicity.

Incubation:

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

MTT Assay:
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Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the

yellow MTT to purple formazan crystals.

Remove the medium and dissolve the formazan crystals in DMSO.

Read the absorbance at 570 nm.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control.

Plot viability against drug concentration to determine the 50% cytotoxic concentration

(CC50).

The selectivity index (SI) can be calculated as CC50 / EC50. A higher SI indicates greater

selectivity for the parasite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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